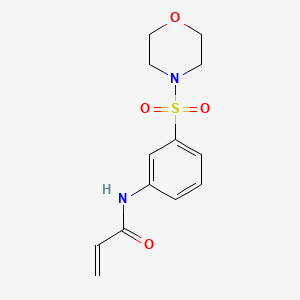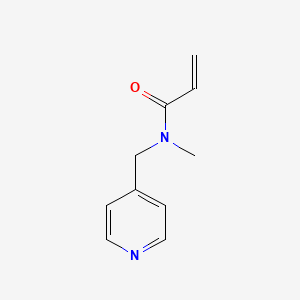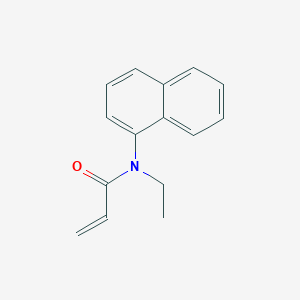
2-Phenyl-1-propenoylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1-propenoylpyrrolidine, also known as PEP, is a chemical compound that belongs to the class of pyrrolidine alkaloids. PEP has been found to have various biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-1-propenoylpyrrolidine is not fully understood. However, it has been proposed that 2-Phenyl-1-propenoylpyrrolidine exerts its biological effects by modulating the activity of various signaling pathways, including the NF-κB and MAPK pathways. 2-Phenyl-1-propenoylpyrrolidine has also been shown to interact with ion channels and receptors, such as TRPV1 and CB1, which are involved in pain and inflammation.
Biochemical and Physiological Effects:
2-Phenyl-1-propenoylpyrrolidine has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and inhibit the activation of inflammatory cells, such as macrophages and neutrophils. 2-Phenyl-1-propenoylpyrrolidine has also been shown to induce apoptosis and inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Phenyl-1-propenoylpyrrolidine has several advantages as a research tool. It is relatively easy to synthesize and has been shown to have potent biological effects. However, there are also some limitations to using 2-Phenyl-1-propenoylpyrrolidine in lab experiments. 2-Phenyl-1-propenoylpyrrolidine has low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 2-Phenyl-1-propenoylpyrrolidine is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2-Phenyl-1-propenoylpyrrolidine. One area of interest is the development of 2-Phenyl-1-propenoylpyrrolidine derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic effects of 2-Phenyl-1-propenoylpyrrolidine in various disease models, such as cancer and inflammatory diseases. The elucidation of the mechanism of action of 2-Phenyl-1-propenoylpyrrolidine is also an important area of future research. Overall, 2-Phenyl-1-propenoylpyrrolidine has significant potential as a research tool and a therapeutic agent, and further research is needed to fully understand its biological effects and potential applications.
Métodos De Síntesis
2-Phenyl-1-propenoylpyrrolidine can be synthesized through the reaction between 1-(2-phenylacetyl)pyrrolidine and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction yields 2-Phenyl-1-propenoylpyrrolidine as a white crystalline solid.
Aplicaciones Científicas De Investigación
2-Phenyl-1-propenoylpyrrolidine has been extensively studied for its potential therapeutic effects. It has been found to exhibit anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of inflammatory cells. 2-Phenyl-1-propenoylpyrrolidine has also been shown to have antitumor effects by inducing apoptosis and inhibiting the growth of cancer cells.
Propiedades
IUPAC Name |
1-(2-phenylpyrrolidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-2-13(15)14-10-6-9-12(14)11-7-4-3-5-8-11/h2-5,7-8,12H,1,6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYDGKFNSYFGLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylpyrrolidin-1-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B7556820.png)

![3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid](/img/structure/B7556832.png)


![N-[4-(2-methoxyphenoxy)phenyl]prop-2-enamide](/img/structure/B7556854.png)







